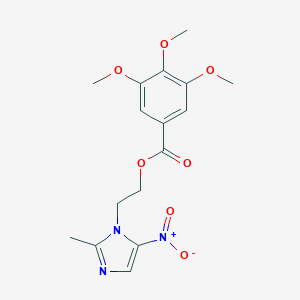
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate, also known as MNITB, is a compound that has shown promising results in scientific research as a potential drug candidate. It is a derivative of imidazole, a heterocyclic organic compound, and benzoate, a salt or ester of benzoic acid.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate involves the inhibition of DNA repair pathways, leading to increased DNA damage and cell death in cancer cells. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of the DNA repair enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in the repair of DNA damage caused by radiation and chemotherapy. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth and increased survival in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its low toxicity, good pharmacokinetic properties, and selective cytotoxicity for cancer cells. However, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has limitations such as its low solubility in aqueous solutions and the need for optimization of its synthesis method for higher yields and purity.
Orientations Futures
There are several future directions for the research on 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the exploration of its potential therapeutic applications in other types of cancer and in combination with other cancer treatments. Additionally, the development of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate analogs with improved pharmacokinetic properties and efficacy is another potential future direction.
Méthodes De Synthèse
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process involving the reaction of imidazole with 2-bromoethyl benzoate, followed by nitration and reduction. The final product is obtained by esterification of the resulting amine with 3,4,5-trimethoxybenzoic acid. The purity and yield of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate can be optimized through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in cancer treatment, specifically as a radiosensitizer and chemosensitizer. Radiosensitizers are compounds that enhance the sensitivity of cancer cells to radiation therapy, while chemosensitizers enhance the sensitivity of cancer cells to chemotherapy. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has shown to increase the efficacy of both radiation therapy and chemotherapy in preclinical studies.
Propriétés
Numéro CAS |
104575-36-2 |
|---|---|
Nom du produit |
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
Formule moléculaire |
C16H19N3O7 |
Poids moléculaire |
365.34 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H19N3O7/c1-10-17-9-14(19(21)22)18(10)5-6-26-16(20)11-7-12(23-2)15(25-4)13(8-11)24-3/h7-9H,5-6H2,1-4H3 |
Clé InChI |
SVTLMDWAMSAFIE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Autres numéros CAS |
104575-36-2 |
Synonymes |
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




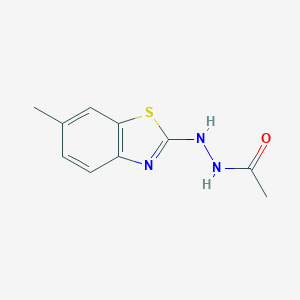
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
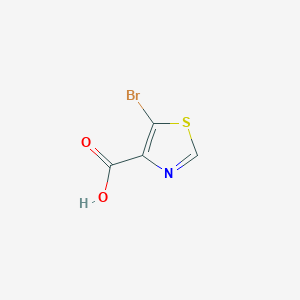

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
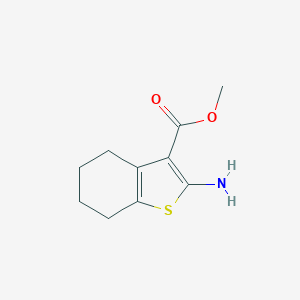
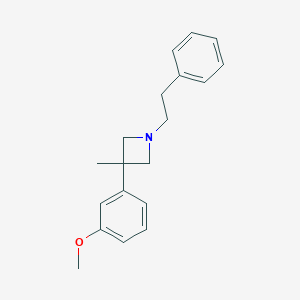
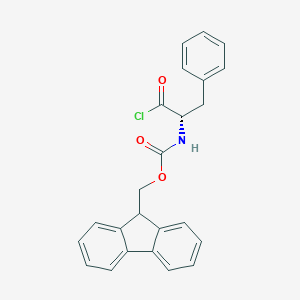
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
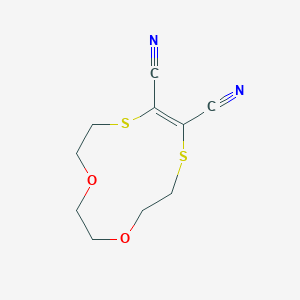
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)